molecular formula C38H45N13O6 B12410479 STING agonist-18

STING agonist-18

Cat. No.: B12410479
M. Wt: 779.8 g/mol
InChI Key: GHYYYXLQUGJICH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STING agonist-18 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-18 typically involves the alkylation of aniline followed by a key cyclization step using potassium thiocyanate to form the benzothiazole core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as continuous flow chemistry to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

STING agonist-18 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

STING agonist-18 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C38H45N13O6

Molecular Weight

779.8 g/mol

IUPAC Name

1-[(E)-4-[7-(3-aminopropoxy)-5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

InChI

InChI=1S/C38H45N13O6/c1-6-50-27(15-21(3)46-50)35(54)44-37-42-25-17-23(33(40)52)19-29(56-5)31(25)48(37)12-8-9-13-49-32-26(18-24(34(41)53)20-30(32)57-14-10-11-39)43-38(49)45-36(55)28-16-22(4)47-51(28)7-2/h8-9,15-20H,6-7,10-14,39H2,1-5H3,(H2,40,52)(H2,41,53)(H,42,44,54)(H,43,45,55)/b9-8+

InChI Key

GHYYYXLQUGJICH-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC

Origin of Product

United States

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